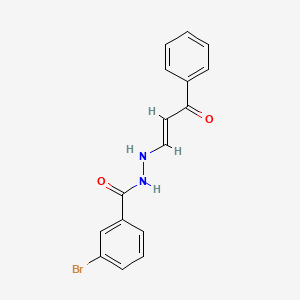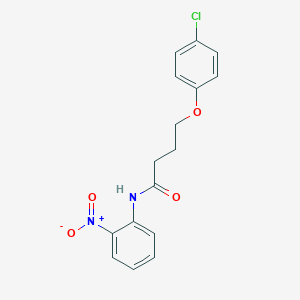![molecular formula C13H13N3O2S B5163948 4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5163948.png)
4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-2-piperazinone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as MBTH-piperazinone and is used as a probe for the detection of reactive oxygen species (ROS) in biological systems.
Mécanisme D'action
MBTH-piperazinone works by reacting with ROS and forming a fluorescent product. The fluorescence intensity is directly proportional to the amount of ROS present in the biological system. This property makes MBTH-piperazinone an ideal probe for detecting ROS in biological systems.
Biochemical and Physiological Effects:
MBTH-piperazinone does not have any known biochemical or physiological effects on biological systems. It is a non-toxic compound and does not interact with other molecules in the biological system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of MBTH-piperazinone is its ability to detect ROS in real-time. This property makes it an ideal tool for studying the underlying mechanisms of diseases that are associated with ROS. Additionally, MBTH-piperazinone is a non-toxic compound, making it safe for use in biological systems.
The main limitation of MBTH-piperazinone is its specificity for ROS. It does not detect other reactive species, such as reactive nitrogen species (RNS). Additionally, the fluorescence intensity of MBTH-piperazinone can be affected by factors such as pH and temperature, which can limit its use in certain biological systems.
Orientations Futures
There are several future directions for the use of MBTH-piperazinone in scientific research. One potential application is in the development of therapies for diseases that are associated with ROS. By understanding the underlying mechanisms of these diseases, researchers can develop targeted therapies that specifically address the root cause of the disease.
Another future direction is the development of new probes that can detect other reactive species, such as RNS. This would allow researchers to gain a more comprehensive understanding of the biological system and the role that reactive species play in disease pathogenesis.
Conclusion:
MBTH-piperazinone is a chemical compound that has gained significant attention in scientific research due to its ability to detect ROS in biological systems. This property makes it an ideal tool for studying the underlying mechanisms of diseases that are associated with ROS. While there are limitations to its use, the future directions for the use of MBTH-piperazinone in scientific research are promising.
Méthodes De Synthèse
The synthesis of MBTH-piperazinone involves the reaction of 2-methyl-1,3-benzothiazol-5-amine with phosgene followed by reaction with piperazine. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
MBTH-piperazinone has gained significant attention in scientific research due to its ability to detect ROS in biological systems. ROS are highly reactive molecules that play a critical role in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The ability to detect ROS in real-time is crucial for understanding the underlying mechanisms of these diseases and developing effective therapies.
Propriétés
IUPAC Name |
4-(2-methyl-1,3-benzothiazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-8-15-10-6-9(2-3-11(10)19-8)13(18)16-5-4-14-12(17)7-16/h2-3,6H,4-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUZQEPSLOPHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)C(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5163870.png)

![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)
![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)
![3-{[1,1-dimethyl-4-(1-pyrrolidinyl)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5163906.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5163916.png)
![1-cyclopropyl-6-oxo-N-[4-(trifluoromethoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5163920.png)
![N-(3-hydroxy-4-methoxyphenyl)-2-(3-{[(3-hydroxy-4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5163926.png)

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5163936.png)


![N-[2-(2-ethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5163961.png)
![2-(2-chlorophenoxy)-N-[(3-methyl-4-pyridinyl)methyl]acetamide trifluoroacetate](/img/structure/B5163965.png)
